ethyl 1-benzoylpyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(12)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQAKVXQRMKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 1 Benzoylpyrrolidine 2 Carboxylate
Direct Acylation Approaches
Direct acylation involves the introduction of a benzoyl group onto the nitrogen atom of a pre-existing pyrrolidine-2-carboxylic acid ester. This method is often favored for its straightforwardness and efficiency.
Reaction of Pyrrolidine-2-carboxylic Acid Esters with Benzoylating Agents
The most common direct approach for synthesizing ethyl 1-benzoylpyrrolidine-2-carboxylate is the N-acylation of ethyl pyrrolidine-2-carboxylate. This reaction is typically performed by treating the starting ester with a suitable benzoylating agent. Benzoyl chloride is a frequently used reagent for this transformation due to its high reactivity. The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine (B122466) ring on the electrophilic carbonyl carbon of benzoyl chloride.
Alternative benzoylating agents include benzoic anhydride (B1165640). More recently, advanced methods have been developed for the synthesis of acyl fluorides directly from carboxylic acids, which can then be used in subsequent acylation reactions. beilstein-journals.orgbeilstein-journals.org These acyl fluorides are noted for being relatively stable and often lead to fewer side-reactions compared to more reactive acyl chlorides. beilstein-journals.orgbeilstein-journals.org
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and selectivity of the direct benzoylation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. A base is typically required to neutralize the acidic byproduct (e.g., hydrochloric acid when using benzoyl chloride).
The selection of an appropriate solvent is also crucial. Biphasic systems, such as water and an organic solvent, are common for Schotten-Baumann conditions, while anhydrous organic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are used with organic bases. The reaction temperature is generally kept low initially to control the exothermic nature of the acylation and then may be raised to ensure the reaction proceeds to completion. Optimizing these factors is essential for maximizing the yield of the desired N-acylated product while minimizing potential side reactions, such as the hydrolysis of the ester group.
| Parameter | Variation | Impact on Yield and Selectivity |
|---|---|---|
| Benzoylating Agent | Benzoyl Chloride vs. Benzoic Anhydride | Benzoyl chloride is more reactive but may require more stringent control of conditions. Anhydride is less reactive but produces a less corrosive byproduct. |
| Base | Inorganic (NaOH, K2CO3) vs. Organic (Triethylamine, Pyridine) | Inorganic bases are cost-effective for Schotten-Baumann conditions. Organic bases are used in anhydrous systems to scavenge acid. |
| Solvent | Dichloromethane, Tetrahydrofuran (THF), Water/Organic Biphasic | Choice depends on the base and solubility of reagents. Anhydrous solvents prevent hydrolysis of the acylating agent. |
| Temperature | 0°C to Room Temperature | Low initial temperature controls the reaction rate and prevents side reactions. Subsequent warming can drive the reaction to completion. |
Indirect Synthetic Routes
Indirect routes involve the construction of the target molecule through multi-step sequences, which can include the initial formation of the pyrrolidine ring itself or the modification of closely related and readily available precursors.
Multi-step Syntheses Involving Pyrrolidine Ring Formation
The pyrrolidine scaffold can be constructed from various acyclic or different cyclic precursors. nih.gov One of the classical methods for forming five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. nih.gov Other strategies include intramolecular cyclizations, such as the reductive hydroamination of enynyl amines or the palladium-catalyzed coupling of enyne compounds. organic-chemistry.org More specialized methods have also been reported, such as the synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes, which can serve as precursors to the desired pyrrolidine structure. mdpi.com These routes offer flexibility in introducing substituents but are generally more complex than direct acylation methods.
Conversion from Related Pyrrolidine-2-carboxylic Acid Precursors
A highly practical and common indirect route begins with readily available and optically pure pyrrolidine precursors, most notably L-Proline or DL-Proline. chemicalbook.comnih.gov This strategy typically involves a two-step process: first, the esterification of the carboxylic acid group of proline, followed by the N-benzoylation of the resulting secondary amine. chemicalbook.com The esterification can be accomplished using standard methods, such as the Fischer esterification with ethanol (B145695) and an acid catalyst. Once ethyl pyrrolidine-2-carboxylate is formed, it is then subjected to benzoylation as described in the direct acylation approach. This method is particularly valuable for synthesizing chiral versions of the target compound, as the stereocenter from the starting amino acid is retained throughout the sequence. nih.gov
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification | L-Proline, Ethanol (EtOH), Acid Catalyst (e.g., H2SO4) | Ethyl (S)-pyrrolidine-2-carboxylate |
| 2 | N-Benzoylation | Ethyl (S)-pyrrolidine-2-carboxylate, Benzoyl Chloride, Base (e.g., NaOH) | Ethyl (S)-1-benzoylpyrrolidine-2-carboxylate |
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of preparing this compound, green chemistry principles focus on improving atom economy, using safer reagents and solvents, and minimizing waste. One major goal is to move away from stoichiometric activating agents in acylation reactions, which generate significant byproduct waste, and towards direct catalytic methods. mdpi.com For instance, thermal amidation, which condenses an acid and an amine directly with only water as a byproduct, represents a highly atom-economical approach, although it often requires high temperatures. mdpi.com
The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, aligns with green chemistry by reducing solvent usage and purification steps. beilstein-journals.org An example is the direct conversion of a carboxylic acid into an acyl fluoride, which is then used in situ for acylation, streamlining the process and avoiding the isolation of reactive intermediates. beilstein-journals.orgbeilstein-journals.org Furthermore, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol or, where possible, water, contributes significantly to the sustainability of the synthesis. beilstein-journals.org
Solvent Selection and Minimization
Traditionally, chlorinated solvents such as dichloromethane (DCM) have been employed for acylation reactions due to their inertness and ability to dissolve a wide range of organic compounds. For instance, in the synthesis of related monoacetylated pyrrolidine derivatives, DCM has been used as a solvent for the acylation of a primary amine with an acetylating agent, resulting in high yields. nih.gov However, the environmental and health concerns associated with halogenated solvents have driven the exploration of greener alternatives.
A common and more environmentally benign approach involves the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents such as ethanol. For example, the synthesis of a related piperidine (B6355638) derivative, 1-benzoyl-2-methyl-piperidine-2-carboxylic acid, is achieved through the hydrolysis of its ethyl ester in a mixture of ethanol and water. mdpi.com Patents describing the preparation of various pyrrolidine-2-carboxylic acid derivatives also frequently cite the use of solvents like ethyl acetate (B1210297) and methanol. google.com
A significant advancement in sustainable chemistry is the move towards solvent-free or neat reaction conditions. nih.gov Research on the synthesis of 2-pyrrolidinones has demonstrated that such reactions can proceed efficiently at room temperature without any solvent, leading to high yields, reduced reaction times, and simplified workup procedures. nih.gov Another innovative approach to minimize solvent use is microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates and enhance synthetic efficiency, thereby supporting the principles of green chemistry. nih.gov
The selection of a solvent is often a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes various solvents used in the synthesis of related N-acyl pyrrolidine and piperidine derivatives.
| Solvent System | Reactants/Reaction Type | Observations | Reference(s) |
| Dichloromethane | Acylation of a primary amine | Excellent selectivity and high yield (92%) for monoacetylation. | nih.gov |
| Ethanol/Water | Hydrolysis of ethyl 1-benzoyl-2-methyl-piperidine-2-carboxylate | Effective for hydrolysis, a common subsequent step in the synthesis. | mdpi.com |
| Ethyl Acetate | Extraction and purification of pyrrolidine-2-carboxylic acid derivatives | Commonly used during workup and purification. | google.com |
| Solvent-Free | Reaction of primary amines, alkyl acetoacetates, and maleic anhydride | High yields (68–94%), short reaction times (≤ 25 min), and simple workup. | nih.gov |
Catalyst Efficiency and Recovery
Catalysis plays a crucial role in the synthesis of this compound and its precursors, influencing both the rate and selectivity of the reaction. The development of highly efficient and recoverable catalysts is a key area of research aimed at improving the sustainability of the synthetic process.
The N-benzoylation step itself can often be performed using a benzoylating agent (like benzoyl chloride or benzoic anhydride) in the presence of a base, which acts as a stoichiometric catalyst or acid scavenger. However, the broader synthesis of the pyrrolidine ring and its functionalization can benefit from more advanced catalytic systems. For instance, the synthesis of pyrrolidine derivatives can be achieved through cascade reactions catalyzed by a platinum/triflic acid binary system. nih.gov
In the context of "green chemistry," the focus is on developing catalysts that can be easily separated from the reaction mixture and reused. While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, general principles from related reactions are applicable. For example, recyclable palladium catalysts have been developed for the alpha-alkylation of ketones with alcohols, demonstrating the potential for catalyst reuse in organic synthesis. nih.gov Similarly, polymeric anhydride catalysts have been shown to be effective and recyclable in oxidation reactions, offering a model for developing recoverable catalysts for acylation. rsc.org
The synthesis of pyrrolidines can also be achieved using dirhodium-catalyzed intramolecular nitrene insertion, which proceeds with high regio- and diastereoselectivity. organic-chemistry.org While these catalysts are often complex and expensive, their high efficiency can justify their use, especially if effective recovery and recycling protocols are in place. Catalytic hydrogenation, a common step in the synthesis of the pyrrolidine ring from unsaturated precursors, often employs heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, which can be readily recovered by filtration. google.com
The efficiency of a catalyst is not only measured by the reaction yield and turnover number but also by its ability to be recycled and reused without significant loss of activity. The table below outlines various types of catalysts used in the synthesis of pyrrolidine derivatives.
| Catalyst Type | Reaction | Advantages | Reference(s) |
| Platinum/Triflic Acid | Cascade reaction for pyrrolidine synthesis | Enables complex transformations in a single step. | nih.gov |
| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Heterogeneous, easily recoverable by filtration. | google.com |
| Platinum Oxide (PtO₂) | Catalytic Hydrogenation | Heterogeneous, effective for reducing double bonds. | google.com |
| Raney Nickel | Catalytic Hydrogenation | Cost-effective heterogeneous catalyst. | google.com |
| Dirhodium Catalysts | Intramolecular Nitrene Insertion | High regio- and diastereoselectivity. | organic-chemistry.org |
| Recyclable Palladium Catalyst | Alpha-alkylation of ketones | Demonstrates the principle of catalyst recyclability. | nih.gov |
| Polymeric Anhydride | N-oxidation of pyridines | Example of a recoverable and reusable catalyst system. | rsc.org |
Derivatization and Analog Synthesis of Ethyl 1 Benzoylpyrrolidine 2 Carboxylate
Modifications at the Benzoyl Moiety
The synthesis of analogs with substitutions on the benzoyl ring is a primary strategy to modulate the electronic properties of the molecule. This is typically achieved by using substituted starting materials in the initial acylation of the pyrrolidine (B122466) nitrogen. A general approach involves the reaction of ethyl pyrrolidine-2-carboxylate with various substituted benzoyl chlorides.
In related synthetic campaigns, such as the synthesis of substituted indolizine (B1195054) analogs, this principle is widely applied. For instance, the reaction between a pyridinium (B92312) ylide and various substituted phenacyl bromides (which contain the R-benzoyl moiety) leads to a range of 3-benzoyl-substituted indolizines. nih.govasianpubs.org This highlights a common synthetic logic where the desired substitution on the aromatic ring is incorporated into one of the key reactants before the main ring-forming or coupling reaction.
A series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogs were synthesized by reacting 4-(piperidin-1-yl)pyridine with various substituted phenacyl bromides and ethyl propiolate. nih.gov This method demonstrates the feasibility of incorporating a wide array of substituents onto the benzoyl ring.
Table 1: Examples of Substituted Phenacyl Bromides Used in the Synthesis of Benzoyl-Substituted Heterocycles
| Entry | Substituent on Phenyl Ring | Reagent |
|---|---|---|
| 1 | 4-Bromo | 2-bromo-1-(4-bromophenyl)ethan-1-one |
| 2 | 4-Chloro | 2-bromo-1-(4-chlorophenyl)ethan-1-one |
| 3 | 4-Fluoro | 2-bromo-1-(4-fluorophenyl)ethan-1-one |
| 4 | 4-Nitro | 2-bromo-1-(4-nitrophenyl)ethan-1-one |
| 5 | 4-Methyl | 2-bromo-1-(p-tolyl)ethan-1-one |
This table illustrates reagents that can be used to introduce substituted benzoyl moieties into related heterocyclic systems, a strategy adaptable for the synthesis of substituted ethyl 1-benzoylpyrrolidine-2-carboxylate analogs.
Directing substituents to specific positions (ortho, meta, para) on the benzoyl ring is key for fine-tuning molecular interactions. Regioselectivity is typically achieved by starting with pre-substituted benzoyl chlorides or benzoic acids. The inherent directing effects of substituents already present on the aromatic ring guide the position of any subsequent electrophilic aromatic substitution, although this is less common than using a pre-substituted starting material for creating analogs. For the synthesis of this compound analogs, the most straightforward method to ensure regioselectivity is to employ a benzoyl chloride that already contains the desired substituent at a specific location.
Modifications at the Pyrrolidine Ring
The pyrrolidine ring offers several positions for substitution, which can significantly impact the molecule's conformation and biological activity.
The introduction of halogen atoms, such as chlorine, onto the pyrrolidine ring can alter the molecule's lipophilicity and metabolic stability. A procedure has been developed for the synthesis of ethyl cis- and trans-4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. researchgate.net This synthesis involves the intramolecular cyclization of ethyl N-(α,β-dichloropropionyl)-N-phenyl-α-aminophenylacetate under phase-transfer catalysis conditions. researchgate.net This reaction regioselectively forms the five-membered pyrrolidine ring and introduces a chlorine atom at the C4 position, resulting in a mixture of two stereoisomers. researchgate.net
Table 2: Synthesis of 4-Chloro-Substituted Pyrrolidine Analog
| Precursor | Reaction Type | Product |
|---|
This table outlines the precursor and reaction type for generating a C4-chloro-substituted pyrrolidine ring, a structure closely related to the target compound. researchgate.net
Another related method involves the reaction of L-proline with chloroacetyl chloride, which results in N-acylation to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.org While this introduces a chloro-substituent on the acyl group rather than directly on the pyrrolidine ring, it is a key intermediate for building more complex molecules. beilstein-journals.org
Introducing alkyl or aryl groups to the pyrrolidine ring can add steric bulk and create new interaction points. The synthesis of chiral 2,2-disubstituted pyrrolidines can be achieved through a sequence involving an asymmetric allylic alkylation to create a stereogenic quaternary center, followed by a ring contraction. nih.gov This method allows for the creation of pyrrolidines with substituents at the C2 position, adjacent to the nitrogen.
N-alkylation of pyrrolidine derivatives is also a common strategy. For example, pyrrolidine-2,5-dione can be N-alkylated with various sulfonates to produce corresponding imides, which are precursors to more complex aza-steroid analogs. researchgate.net While this applies to a dione, the principle of alkylating the pyrrolidine nitrogen is fundamental and widely used.
Ester Group Transformations
The ethyl ester group is a versatile handle for further chemical transformations, most commonly hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.
Ester hydrolysis, or saponification, is a fundamental transformation. The reaction of ester-containing compounds with an alkali like sodium hydroxide (B78521) typically affords the corresponding carboxylic acid. nih.gov This conversion of the ester to a carboxylic acid introduces a new functional group that can be used for further reactions, such as amide bond formation. The general reactivity of esters allows for cleavage of the alkyl moiety through an acyl transfer mechanism. msu.edu
Alternatively, the ester can be reduced to a primary alcohol. The reduction of an ester group in a related pyrrolidine derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF results in the corresponding hydroxyethylpyrrolidine derivative. nih.gov This transformation converts the ester into a hydroxymethyl group, providing another site for derivatization.
Table 3: Common Transformations of the Ethyl Ester Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Saponification (Hydrolysis) | NaOH or KOH (Alkaline conditions) | Carboxylic Acid |
| Reduction | LiAlH₄ or other strong hydrides | Primary Alcohol (Hydroxymethyl) |
| Amidation | Amine (R-NH₂) | Amide |
Transesterification Reactions
Transesterification of this compound allows for the introduction of different alkyl or aryl groups in the ester moiety, leading to a library of related compounds with potentially altered physicochemical properties. While specific literature on the transesterification of this compound is not abundant, the reaction can be achieved through various established methods, including acid-catalyzed, base-catalyzed, and enzymatic approaches.
Enzymatic transesterification, in particular, offers a mild and selective alternative to chemical methods. For instance, lipases such as Novozym 435 have been effectively used in the transesterification of similar heterocyclic esters. In a study on methyl 1H-pyrrole-2-carboxylate, Novozym 435 was employed to catalyze its transesterification with a range of alcohols in organic solvents, achieving high yields. This enzymatic approach could likely be adapted for this compound.
A hypothetical transesterification reaction of this compound with a generic alcohol (R-OH) is depicted below:
Reaction Scheme: this compound + R-OH ⇌ R 1-benzoylpyrrolidine-2-carboxylate + Ethanol (B145695)
The reaction conditions would need to be optimized for the specific substrate and desired product, but would generally involve the selection of an appropriate catalyst and solvent system, as well as control of temperature and reaction time.
Hydrolysis to the Corresponding 1-Benzoylpyrrolidine-2-carboxylic Acid
The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 1-benzoylpyrrolidine-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, as acidic conditions can be reversible.
Commonly used bases for this saponification reaction include alkali metal hydroxides such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The reaction is generally performed in a mixture of water and an organic solvent like methanol, ethanol, or tetrahydrofuran (B95107) (THF) to ensure the solubility of the starting ester.
For instance, a general procedure for the hydrolysis of an ethyl ester would involve dissolving the ester in a suitable solvent mixture and treating it with an aqueous solution of a base. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. Upon completion, an acidic workup is performed to neutralize the excess base and protonate the carboxylate salt to yield the free carboxylic acid.
A patent for the preparation of pyrrolidine-2-carboxylic acid derivatives describes the hydrolysis of a similar, more complex substrate, (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole, using LiOH in a mixture of water and THF at room temperature overnight to afford the corresponding carboxylic acid in quantitative yield. google.combeilstein-journals.org This method is indicative of the conditions that would likely be effective for the hydrolysis of this compound.
| Reagent/Condition | Solvent System | Temperature | Outcome |
| Lithium Hydroxide (LiOH) | Water/THF | Room Temperature | 1-Benzoylpyrrolidine-2-carboxylic acid |
| Sodium Hydroxide (NaOH) | Water/Ethanol | Room Temperature to Reflux | 1-Benzoylpyrrolidine-2-carboxylic acid |
| Potassium Hydroxide (KOH) | Water/Methanol | Room Temperature to Reflux | 1-Benzoylpyrrolidine-2-carboxylic acid |
Synthesis of Related N-Benzoylpyrrolidine-2-carbonitrile Derivatives
The synthesis of N-benzoylpyrrolidine-2-carbonitrile derivatives from this compound typically involves a two-step process: conversion of the carboxylic acid to a primary amide, followed by dehydration of the amide to the nitrile. This transformation is valuable as the cyanopyrrolidine scaffold is a key feature in various pharmacologically active molecules.
First, the ethyl ester is hydrolyzed to 1-benzoylpyrrolidine-2-carboxylic acid as described in the previous section. The resulting carboxylic acid is then converted to the primary amide, 1-benzoylpyrrolidine-2-carboxamide. This can be achieved through various amide coupling methods. A common approach involves activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and then reacting it with an ammonia (B1221849) source, such as ammonium (B1175870) bicarbonate. beilstein-journals.org
The final step is the dehydration of the primary amide to the corresponding nitrile. A variety of dehydrating agents can be employed for this transformation. A study on the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile utilized trifluoroacetic anhydride (B1165640) for the dehydration of the corresponding amide. beilstein-journals.org Other effective dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.netrsc.org
Hydrolysis: this compound → 1-Benzoylpyrrolidine-2-carboxylic acid
Amidation: 1-Benzoylpyrrolidine-2-carboxylic acid → 1-Benzoylpyrrolidine-2-carboxamide
Dehydration: 1-Benzoylpyrrolidine-2-carboxamide → N-Benzoylpyrrolidine-2-carbonitrile
| Starting Material | Reagents | Product |
| 1-Benzoylpyrrolidine-2-carboxylic acid | 1. DCC, Ammonium Bicarbonate | 1-Benzoylpyrrolidine-2-carboxamide |
| 1-Benzoylpyrrolidine-2-carboxamide | 2. Trifluoroacetic Anhydride | N-Benzoylpyrrolidine-2-carbonitrile |
This synthetic sequence provides access to N-benzoylpyrrolidine-2-carbonitrile derivatives, which can be further functionalized to generate a diverse range of compounds for various research applications.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ethyl 1-benzoylpyrrolidine-2-carboxylate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained. Due to the nature of the N-benzoyl group, the compound can exist as a mixture of E/Z rotamers, which can often be observed in the NMR spectra.
1H NMR Spectral Analysis and Chemical Shift Assignments
The proton NMR (¹H NMR) spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule.
A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the protons of the benzoyl, pyrrolidine (B122466), and ethyl ester moieties. The aromatic protons of the benzoyl group typically appear as a multiplet in the downfield region, around δ 7.40-7.51 ppm. The ethyl ester group is characterized by a quartet and a triplet. The quartet, resulting from the methylene (B1212753) protons (-OCH₂CH₃), is observed at approximately δ 4.17 ppm, while the methyl protons (-OCH₂CH₃) present as a triplet at around δ 1.26 ppm. The protons of the pyrrolidine ring resonate at various shifts, with the proton at the C2 position appearing as a singlet at δ 3.09 ppm. The other pyrrolidine and substituent protons are observed as singlets and multiplets between δ 2.04 and 3.71 ppm. rsc.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aromatic-H | 7.51 | m | |
| Aromatic-H | 7.40 | m | |
| -OCH₂CH₃ | 4.17 | q | 7.1 |
| Pyrrolidine-H & Substituent-H | 3.71 | s | |
| Pyrrolidine-H (C2) | 3.09 | s | |
| Pyrrolidine-H | 2.20 | s | |
| Pyrrolidine-H | 2.04 | s | |
| -OCH₂CH₃ | 1.26 | t | 7.1 |
Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org
The presence of rotamers can lead to the appearance of two distinct sets of signals for the protons near the amide bond, reflecting the slow rotation around the C-N bond on the NMR timescale.
13C NMR Spectral Analysis and Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically found at the most downfield shift, around δ 169.8 ppm. The carbonyl carbon of the benzoyl group also resonates in the downfield region. The aromatic carbons of the benzoyl group appear in the range of δ 127.1-136.6 ppm. The carbon of the ethyl ester's methylene group (-OCH₂) is observed at approximately δ 61.1 ppm, while the methyl carbon (-OCH₂CH₃) is found at about δ 14.2 ppm. The carbons of the pyrrolidine ring resonate at distinct frequencies, providing further structural confirmation. rsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Ester C=O | 169.8 |
| Aromatic C (quaternary) | 136.6 |
| Aromatic CH | 130.0 |
| Aromatic CH | 128.3 |
| Aromatic CH | 127.1 |
| -OCH₂CH₃ | 61.1 |
| -OCH₂CH₃ | 14.2 |
Data sourced from a 150 MHz spectrum in CDCl₃. rsc.org
Advanced NMR Techniques for Structural Elucidation
Correlation Spectroscopy (COSY): A COSY experiment would be instrumental in establishing the connectivity of protons within the pyrrolidine ring and the ethyl group by identifying scalar couplings between adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for confirming the connection between the benzoyl group and the pyrrolidine nitrogen, and the ester group to the C2 position of the pyrrolidine ring.
These advanced techniques are powerful for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules or where signal overlap occurs in one-dimensional spectra. bruker.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of molecules, which in turn facilitates the confirmation of their elemental composition.
For this compound, HR-ESI-MS analysis shows a protonated molecular ion peak ([M+H]⁺) at an m/z value of 248.1274. This experimental value is in close agreement with the calculated mass for the molecular formula C₁₄H₁₈NO₃, which is 248.1281, thus confirming the elemental composition of the compound. rsc.org
Table 3: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 248.1281 | 248.1274 |
Data corresponds to the molecular formula C₁₄H₁₈NO₃. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Identification
LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry, making it an ideal technique for purity assessment and the identification of compounds in complex mixtures. nih.govcea.fr
While specific LC-MS/MS fragmentation data for this compound is not detailed in the provided search results, the general principles of its application can be described. An LC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The separated compound would then be introduced into the mass spectrometer.
In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 248.1) would be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would provide valuable structural information, confirming the presence of the benzoyl and ethyl ester moieties. This technique is also highly sensitive and can be used for quantitative analysis. The development of such methods is crucial for quality control and ensuring the purity of synthesized compounds. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds (stretching, bending). vscht.cz The resulting IR spectrum, a plot of transmittance versus wavenumber, provides a unique fingerprint of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. pressbooks.pub
For this compound, the key functional groups are the tertiary amide, the ethyl ester, the aromatic ring (benzoyl group), and the saturated aliphatic portions (pyrrolidine ring and ethyl group). The expected IR absorption bands for these groups are well-defined. The carbonyl (C=O) stretching vibrations are particularly prominent and diagnostic. The ester carbonyl typically absorbs at a higher wavenumber (around 1735-1750 cm⁻¹) than the tertiary amide carbonyl (around 1630-1680 cm⁻¹). libretexts.orgchemguide.co.uk The presence of both peaks in these regions would be strong evidence for the compound's structure. Other significant absorptions include those for C-H bonds and the C-O bond of the ester. pressbooks.pub
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aliphatic (Alkyl) | C-H stretch | 2850 - 2960 |
| Ester | C=O stretch | 1735 - 1750 |
| Tertiary Amide | C=O stretch | 1630 - 1680 |
| Aromatic Ring | C=C stretch (in-ring) | 1585 - 1600 |
| Ester | C-O stretch | 1000 - 1300 |
This table is generated based on established data for the indicated functional groups. pressbooks.publibretexts.orgchemguide.co.uk
Chromatographic Purity and Separation Techniques
Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of their purity. wisc.edu These techniques operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. psu.edu For this compound, both thin-layer and column chromatography are routinely employed.
Thin Layer Chromatography (TLC) is a rapid, simple, and effective analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and assess the purity of a substance. wisc.edupsu.edu The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated onto a plate of glass or aluminum. psu.edu A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and compounds separate based on their differing affinities for the stationary and mobile phases. psu.edu
Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rƒ) value. wisc.edu Non-polar compounds are carried further by the mobile phase and have higher Rƒ values. wisc.edu The Rƒ value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature) and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. psu.edu For a compound of intermediate polarity like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). rsc.org Visualization is often achieved under UV light, where UV-active compounds appear as dark spots on a fluorescent background. ictsl.net
Table 2: Example of TLC Data Reporting for a Related Compound
| Compound | Mobile Phase System | Rƒ Value |
| N-tert-butoxycarbonyl-3-chloro-3-(2-methylphenyl)-2-oxindole | 10% ethyl acetate/petroleum ether | 0.40 |
| Ethyl 2-chloro-1-oxo-indan-2-carboxylate | 10% ethyl acetate/petroleum ether | 0.30 |
This table provides illustrative examples of how TLC data is presented for organic compounds. rsc.org
Column chromatography is a preparative technique used to purify compounds from mixtures on a larger scale than TLC. orgsyn.org The principle is similar, but the stationary phase (typically silica gel) is packed into a vertical glass column. The compound mixture is loaded at the top of the column, and the mobile phase (eluent) is passed through the column under the force of gravity or applied pressure. orgsyn.org
For the purification of this compound, a typical procedure would involve using silica gel as the stationary phase. The eluent would likely be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. wisc.edu Often, a gradient elution method is used, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to first elute non-polar impurities, followed by the desired compound, and finally the more polar impurities. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org
Stereochemical Considerations in Ethyl 1 Benzoylpyrrolidine 2 Carboxylate Research
Chirality of the Pyrrolidine-2-carboxylate Moiety
The fundamental source of chirality in ethyl 1-benzoylpyrrolidine-2-carboxylate originates from the C2 carbon of the pyrrolidine (B122466) ring, which is an asymmetric center. This results in the existence of two enantiomers: (S)-ethyl 1-benzoylpyrrolidine-2-carboxylate and (R)-ethyl 1-benzoylpyrrolidine-2-carboxylate. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and chemical properties.
The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" conformations. The N-benzoyl group, being a bulky substituent, significantly influences the conformational equilibrium of the pyrrolidine ring. The presence of the benzoyl group can also affect the electronic properties and reactivity of the molecule. The amide bond formed between the benzoyl group and the pyrrolidine nitrogen has a planar character due to resonance, which further restricts the conformational freedom of the molecule. This conformational rigidity is a key feature of proline and its derivatives. researchgate.netresearchgate.net
The specific rotation of the enantiomers is a key physical property used to distinguish them. For instance, the (S)-enantiomer, often derived from the naturally occurring amino acid L-proline, will rotate plane-polarized light in one direction, while the (R)-enantiomer, derivable from D-proline, will rotate it to an equal but opposite extent. researchgate.netgoogle.com The N-benzoyl group plays a crucial role as a protecting group in the synthesis of proline derivatives, preventing unwanted reactions at the nitrogen atom while allowing for modifications at other positions. wikipedia.org The stereochemical outcome of reactions involving the C2 position can be influenced by the nature of the N-protecting group, with the benzoyl group exerting a different stereodirecting effect compared to other groups like Boc (tert-butoxycarbonyl). nih.gov
Table 1: Enantiomers of this compound
| Enantiomer | Abbreviation | Chiral Precursor |
| (S)-ethyl 1-benzoylpyrrolidine-2-carboxylate | L-proline derivative | L-Proline |
| (R)-ethyl 1-benzoylpyrrolidine-2-carboxylate | D-proline derivative | D-Proline |
Diastereomer Synthesis and Separation
The introduction of a second stereocenter into the this compound molecule leads to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by standard laboratory techniques such as column chromatography or crystallization.
While specific literature on the diastereoselective synthesis of this compound itself is limited, the principles can be inferred from studies on related proline derivatives. For example, the diastereoselective alkylation of N-acylproline esters is a well-established method for introducing substituents at the C2 position. The stereochemical outcome of such reactions is often controlled by the existing stereocenter at C2 and the nature of the N-acyl group.
In a general approach, the enolate of an N-protected proline ester can be reacted with an electrophile. The approach of the electrophile is directed by the existing stereochemistry of the pyrrolidine ring, leading to the preferential formation of one diastereomer over the other. For instance, the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied, and the diastereoselectivity was found to be dependent on the alkylating agent and the N-protecting group. nih.gov
The separation of diastereomers is typically achieved by column chromatography on silica (B1680970) gel, exploiting the differences in polarity and interaction with the stationary phase. nih.gov The separated diastereomers can then be individually characterized to determine their relative and absolute configurations.
Enantiomeric Purity Assessment and Resolution Methods
Ensuring the enantiomeric purity of a single enantiomer of this compound is crucial for its use in stereoselective synthesis and other applications. Several analytical techniques are employed to determine the enantiomeric excess (ee) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantiomeric purity assessment of proline derivatives. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of N-protected amino acids. researchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, is critical for achieving good separation. researchgate.net
Chiral Gas Chromatography (GC) can also be employed, often after derivatization of the analyte to increase its volatility. For proline derivatives, this typically involves esterification of the carboxylic acid and acylation of the amino group. sigmaaldrich.com
Resolution of Racemic Mixtures: When a racemic mixture of this compound is obtained, it can be resolved into its constituent enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomeric salts can be separated by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.
Another approach is enzymatic resolution , which utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
Table 2: Methods for Enantiomeric Purity Assessment and Resolution
| Method | Principle | Application to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | Direct analysis of enantiomeric excess. researchgate.net |
| Chiral GC | Separation of volatile chiral derivatives on a chiral column. sigmaaldrich.com | Analysis after appropriate derivatization. sigmaaldrich.com |
| Classical Resolution | Formation and separation of diastereomeric salts. | Separation of enantiomers via reaction with a chiral acid or base. |
| Enzymatic Resolution | Enantioselective enzymatic reaction. | Kinetic resolution of the racemic ester. |
Stereoselective Synthetic Approaches
The stereoselective synthesis of a specific enantiomer of this compound is highly desirable. Such syntheses typically start from a chiral precursor, ensuring that the desired stereochemistry is maintained throughout the reaction sequence.
The most common and practical approach is to utilize the "chiral pool," starting from either L-proline or D-proline, which are commercially available in high enantiomeric purity. researchgate.netgoogle.commdpi.com The synthesis would involve the esterification of the carboxylic acid group of proline to form the ethyl ester, followed by the acylation of the nitrogen atom with benzoyl chloride or a related benzoylating agent. This method provides a straightforward and efficient route to the desired enantiomer.
For instance, the synthesis of (S)-ethyl 1-benzoylpyrrolidine-2-carboxylate would start from L-proline. The carboxylic acid would first be converted to its ethyl ester, for example, by reaction with ethanol in the presence of an acid catalyst like thionyl chloride or by using a coupling agent. The resulting ethyl prolinate would then be reacted with benzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct, to afford the final product.
More advanced stereoselective methods described for the synthesis of functionalized pyrrolidines could also be adapted. These include:
Asymmetric hydroamination reactions: Copper-catalyzed intramolecular hydroamination has been reported for the synthesis of α-arylpyrrolidines. nih.govmit.edu
1,3-Dipolar cycloaddition reactions: The enantioselective 1,3-dipolar cycloaddition of azomethine ylides with alkenes can provide access to highly substituted proline derivatives. nih.gov
These advanced methods offer pathways to more complex analogues but for the parent this compound, the derivatization of natural proline remains the most direct strategy.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.
Detailed studies specifically analyzing the electronic structure and bonding of ethyl 1-benzoylpyrrolidine-2-carboxylate through quantum chemical calculations are not extensively available in the reviewed scientific literature. Such an analysis would typically involve methods like Density Functional Theory (DFT) to determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of the chemical bonds within the molecule. This information is crucial for predicting the molecule's reactivity and spectroscopic characteristics.
A comprehensive conformational analysis and the corresponding energy landscape for this compound have not been specifically reported in the surveyed literature. This type of study would identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the potential energy associated with the rotation around its single bonds. The resulting energy landscape would map the energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them, providing insight into the molecule's flexibility and structural dynamics. researchgate.netnih.govnih.gov
Molecular Dynamics Simulations
There is a lack of specific molecular dynamics (MD) simulation studies for this compound in the available literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand its dynamic behavior in various environments, such as in solution, to explore its conformational flexibility, and to study its interactions with other molecules, which is particularly relevant in contexts like drug-receptor binding or materials science. nih.govnih.govresearchgate.net
Prediction of Spectroscopic Properties
While experimental characterization using spectroscopic methods is common, specific computational studies focused on the prediction of spectroscopic properties (like NMR, IR, or UV-Vis spectra) for this compound are not found in the reviewed literature. Quantum chemical calculations can be used to compute these properties theoretically. For instance, DFT calculations can predict NMR chemical shifts and vibrational frequencies (IR spectra), which can aid in the interpretation of experimental data and confirm the molecular structure. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational methods have been instrumental in elucidating complex reaction mechanisms. While a direct computational study on the reaction mechanism of this compound itself is not detailed, quantum chemical studies have been performed on analogous reactions for the synthesis of related pyrrolidinedione derivatives. rsc.org
One such study investigated the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, a process involving Michael addition, a Nef-type rearrangement, and subsequent cyclization. rsc.orgscispace.com To better understand the reaction, analogous calculations were performed using the ethyl ester of 3-coumarin-carboxylic acid as a substrate, which bears structural similarities to parts of the target molecule. rsc.orgscispace.comresearchgate.net
The computational analysis revealed that the intermediates and transition states in the reaction involving the ethyl ester of 3-coumarin-carboxylic acid were generally 10–16 kJ mol⁻¹ more stable than those in the corresponding reaction with coumarin. rsc.orgscispace.com This increased stability is suggested as a reason for the higher reaction yields observed experimentally with the ethyl ester substrate. scispace.com The study calculated the energy barriers for various steps of the reaction sequence, providing a detailed mechanistic picture.
Table 1: Calculated Energy Barriers for Key Steps in the Synthesis of Pyrrolidinedione Derivatives
| Reaction Step | Reactants/Intermediates | Energy Barrier (kJ mol⁻¹) |
|---|---|---|
| Michael Addition | Deprotonated nitromethane + Coumarin | 21.7 rsc.org |
| Proton Transfer | Tautomerization of nitromethyl group | 197.8 rsc.org |
| Oxygen Migration (Nef-type) | Assisted by one water molecule | 142.4 rsc.org |
| Tautomerization for Cyclization | Nitrosohydroxymethyl to hydroxy-N-hydroxyiminomethyl | 178.4 rsc.orgscispace.com |
These findings illustrate how computational chemistry can unravel complex multi-step reaction pathways and rationalize experimental outcomes by providing quantitative data on the energetics of intermediates and transition states. rsc.orgscispace.comresearchgate.net
Applications in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
The inherent structural features of ethyl 1-benzoylpyrrolidine-2-carboxylate designate it as a valuable starting material in the multistep synthesis of complex molecules. The pyrrolidine (B122466) framework, particularly the proline motif, is a recurring structural element in numerous pharmaceutical compounds. nih.gov The ester group at the C2 position provides a reactive site for a wide range of chemical transformations, including reduction, hydrolysis, amidation, and carbon-carbon bond formation.
Simultaneously, the N-benzoyl group serves a dual purpose. It functions as a robust protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions during synthetic sequences. More advanced applications leverage the benzoyl group to direct stereoselectivity or to participate in specific chemical reactions, enhancing the molecule's utility as a chiral precursor. acs.org The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, for instance, highlights the importance of such precursors in creating molecules with stereogenic quaternary centers, which can be advanced to form complex alkaloids like indolizidines. nih.gov
Intermediacy in the Synthesis of Biologically Relevant Scaffolds
The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in drug discovery, prized for the three-dimensional diversity it imparts to molecular structures. nih.gov this compound serves as a key intermediate in the generation of diverse, biologically significant scaffolds.
The chemical scaffold of this compound is readily modified to produce a variety of other pyrrolidine-based heterocyclic systems. The core structure can undergo recyclization or functional group manipulation to yield more complex derivatives. For example, related pyrrolidine structures can be synthesized through the recyclization of furanones, leading to highly substituted pyrrolidinones with potential biological activity. researchgate.net
General strategies for forming the pyrrolidine ring, such as the intramolecular amination of organoboronates or the cyclocondensation of alkyl dihalides with primary amines, provide the foundational frameworks that can be further elaborated into structures like this compound. organic-chemistry.org The functional groups present in the molecule allow for its conversion into fused heterocyclic systems. Research has demonstrated the synthesis of indolizine (B1195054) derivatives, which feature a condensed five- and six-membered ring system with a bridging nitrogen, from precursors containing a benzoyl group. researchgate.net
The derivatization of the pyrrolidine scaffold is a common strategy for developing pharmacological probes and new drug candidates. nih.gov By modifying the core structure of this compound and its analogues, chemists can synthesize libraries of compounds for screening against various biological targets.
Research has shown that derivatives of this scaffold can exhibit a wide range of biological effects. For instance, the synthesis of ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, which are structurally related, has yielded compounds with significant antiradical and anti-inflammatory properties. researchgate.net One such derivative displayed greater anti-inflammatory activity than the standard drug diclofenac (B195802) sodium in a carrageenan edema model. researchgate.net Other modifications to the pyrrolidine ring have led to the development of compounds with anticonvulsant properties. nih.gov The strategic functionalization of the pyrrolidine core allows for the fine-tuning of a molecule's interaction with biological targets, such as ionotropic glutamate (B1630785) receptors. nih.gov
Table 1: Examples of Biologically Relevant Scaffolds Derived from Pyrrolidine Intermediates This table is interactive. You can sort and filter the data.
| Derivative Class | Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| Ethyl-2-amino-1-benzamido-4-oxopyrrolidine-3-carboxylates | Anti-inflammatory, Antiradical | A dimethoxyphenyl derivative showed anti-inflammatory activity greater than diclofenac sodium. | researchgate.net |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | A derivative with a benzhydryl group emerged as more effective than valproic acid in specific preclinical models. | nih.gov |
| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Ionotropic Glutamate Receptor Ligands | Synthesis via C-H activation yielded novel analogs for structure-activity relationship studies. | nih.gov |
Role in C-H Functionalization Strategies
A sophisticated application of this compound and related structures in modern organic synthesis is their use in C-H functionalization reactions. This strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, offering a more efficient way to build molecular complexity.
The benzoyl group on the pyrrolidine nitrogen can play a crucial role in these transformations. While not always the primary directing group, its electronic properties and ability to coordinate with metal catalysts can influence the reactivity of C-H bonds within the molecule. acs.orgrsc.org More commonly, C-H activation is achieved by introducing a separate directing group onto the molecule, which then steers a transition metal catalyst to a specific C-H bond.
A notable example involves the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov In this synthesis, a proline derivative is first equipped with an 8-aminoquinoline (B160924) (8-AQ) directing group. This group directs a palladium catalyst to activate a specific C(sp³)–H bond on the pyrrolidine ring, allowing for its arylation. nih.gov This highlights the power of using the pyrrolidine scaffold as a template for precise, late-stage functionalization. The benzoyl group, in this context, acts as a stable protecting group that is compatible with the demanding conditions of the C-H activation step. Mechanistic studies on related systems show that coordination of a palladium catalyst is critical for facilitating the deprotonation of α-C–H bonds in alkylamines, which is often the rate-determining step in such functionalizations. acs.org
Table 2: C-H Functionalization of a Pyrrolidine Scaffold This table is interactive. You can sort and filter the data.
| Substrate | Reaction Type | Catalyst/Reagents | Key Outcome | Reference |
|---|---|---|---|---|
| N-protected pyrrolidine-2-carboxylate with 8-AQ directing group | C(sp³)–H Arylation | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | Site-selective installation of an aryl group at the C3 position of the pyrrolidine ring. | nih.gov |
Role in Chiral Reagent and Ligand Development
Derivatization Agents for Chiral Amino Acid Analysis
The separation and quantification of enantiomers, particularly of amino acids, is a significant challenge in analytical science. One effective strategy is the "indirect method," which involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques.
The core structure of 1-benzoylpyrrolidine-2-carboxylic acid, the hydrolyzed form of ethyl 1-benzoylpyrrolidine-2-carboxylate, is an ideal platform for designing new CDAs. The proline backbone provides the essential chiral center, while the benzoyl group on the nitrogen atom can be modified to enhance the reagent's properties, such as its reactivity or detectability in analytical instruments.
Researchers have successfully developed various reagents based on the pyrrolidine-2-carboxylic acid framework for the chiral analysis of amines and amino acids. For instance, a derivative named (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) was synthesized from L-proline. nih.gov This reagent was designed for the efficient enantioseparation and highly sensitive detection of chiral amines using mass spectrometry. nih.gov The development focused on creating a reagent that reacts quickly and under mild conditions. Pro-PPZ effectively labels chiral amines at a moderate temperature of 35 °C in just 10 minutes, forming diastereomeric derivatives that can be easily separated. nih.gov This development highlights the utility of the proline scaffold in creating robust analytical tools.
Table 1: Characteristics of a Proline-Based Chiral Derivatization Reagent
| Feature | Description | Source |
| Reagent Name | (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) | nih.gov |
| Core Structure | L-proline (pyrrolidine-2-carboxylic acid) | nih.gov |
| Target Analytes | Chiral amines, amino acid methyl esters | nih.gov |
| Reaction Conditions | 35 °C for 10 minutes | nih.gov |
| Key Feature | Enables efficient separation and ultrasensitive mass spectrometric detection of chiral amines. | nih.gov |
Enantioselective metabolomics is a specialized field that studies the distribution and function of chiral metabolites in biological systems. nih.gov The presence of specific enantiomers, such as D-amino acids, can serve as potential biomarkers for various diseases, making their detection crucial for diagnostics and understanding metabolic disorders. acs.org Chiral derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose. acs.orgspringernature.com
The application of proline-derived reagents has been demonstrated in practical biological analyses. The Pro-PPZ reagent, for example, was used for the metabolite analysis of (R)-1-aminoindan in saliva samples. nih.gov After derivatization, the resulting diastereomers were completely separated using reversed-phase liquid chromatography (RP-LC) on a standard ODS column. nih.gov The use of tandem mass spectrometry (MS/MS) for detection provided exceptional sensitivity, with detection limits in the femtomolar (fmol) range. nih.gov This level of sensitivity is critical for detecting trace amounts of specific enantiomers in complex biological samples, showcasing the power of this approach in clinical and biomedical research. mdpi.com
Table 2: Application of a Proline-Derived Reagent in Metabolomics
| Application Area | Details | Source |
| Analyte | (R)-1-aminoindan | nih.gov |
| Biological Matrix | Saliva | nih.gov |
| Analytical Method | Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) | nih.gov |
| Resolution (Rs) | 3.4–17.0 for tested amines | nih.gov |
| Noteworthy Finding | Achieved ultrasensitive detection limits (0.1–5.0 fmol), enabling trace-level analysis. | nih.gov |
Chiral Ligand Precursors in Asymmetric Catalysis
Beyond analytics, this compound and its derivatives are pivotal as precursors for chiral ligands used in asymmetric catalysis. In this context, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs a chemical reaction to produce predominantly one enantiomer of the product. The pyrrolidine (B122466) scaffold is a privileged structure in organocatalysis and ligand design due to its rigidity, chirality, and ability to form stable complexes with metals. nih.govnih.gov
A direct derivative, ethyl-1-(2-hydroxyl benzoyl) pyrrolidine-2-carboxylate, has been specifically synthesized and characterized for its role as a chiral ligand. researchgate.net The introduction of a hydroxyl group on the benzoyl ring provides an additional coordination site, enhancing its potential to form effective catalytic complexes. Such ligands are instrumental in a wide array of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and hydroaminations. nih.govacs.orgrsc.org By serving as the precursor to these highly specialized ligands, this compound contributes significantly to the synthesis of enantiomerically pure compounds, which is essential for the pharmaceutical and fine chemical industries.
Table 3: Pyrrolidine-Based Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst System | General Outcome | Source |
| Michael Addition | Pyrrolidine-based organocatalyst | High yield and excellent stereoselectivity for γ-nitrocarbonyl compounds. | nih.govscilit.com |
| Aldol Reaction | Proline-derived peptides | Enantioselective formation of γ-nitroketones. | nih.gov |
| Formal Hydroamination | Manganese with Chiral P,N,N-Ligands | Synthesis of chiral γ-amino alcohols with high yield and enantiomeric excess. | acs.org |
| Cyclopropanation | Prolinol organocatalyst with a Palladium co-catalyst | Diastereoselective formation of cyclopropanes. | rsc.org |
Future Research Directions
Exploration of Novel Synthetic Pathways
Future research into the synthesis of ethyl 1-benzoylpyrrolidine-2-carboxylate will likely prioritize the development of more efficient, sustainable, and stereoselective methods. While traditional syntheses exist, advancements can be made to improve yield, reduce environmental impact, and streamline processes.
Key areas for exploration include:
Catalytic Asymmetric Synthesis : The development of novel chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the direct and highly enantioselective synthesis of the molecule. tandfonline.com This approach would be a significant improvement over methods that may require chiral resolution steps.
Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials combine to form the target compound can drastically increase efficiency. nih.gov Research into new MCRs could provide a more atom-economical route to this and related pyrrolidine (B122466) structures.
Advanced Synthetic Technologies : The application of flow chemistry and microwave-assisted synthesis could accelerate reaction times, improve yields, and offer more precise control over reaction conditions. researchgate.net
Alternative Cyclization Strategies : Investigating novel cyclization methods, such as ring-closing enyne metathesis, could offer new pathways to the core pyrrolidine structure under mild conditions. acs.org
Development of Advanced Analytical Techniques
The precise analysis of chiral compounds like this compound is critical. Future work should focus on enhancing the sensitivity, resolution, and speed of analytical methods.
Promising research directions include:
Advanced Chromatographic Methods : The main direction in chiral chromatography is the exploration of new chiral stationary phases (CSPs) for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). acs.orgjiangnan.edu.cn Developing novel CSPs could lead to better separation of enantiomers and related impurities. acs.org Capillary electrophoresis (CE) also stands out as a powerful technique for chiral analysis due to its high separation efficiency and rapid analysis times. nih.gov
Hyphenated Techniques : Further development of high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-MS (GC-MS) methods will be vital. acs.org These techniques are essential for identifying and quantifying the compound in complex matrices and for detailed structural elucidation.
Direct-Detection Mass Spectrometry : While MS is often coupled with chromatography, direct MS analysis for chiral discrimination is an emerging field. acs.orgjiangnan.edu.cn Research into new derivatization reagents and specialized mass spectrometers could one day allow for rapid enantiomer analysis without prior separation. acs.org
Design of New Derivatives for Specific Research Applications
The pyrrolidine scaffold is a versatile base for creating new molecules with tailored functions. nih.govmdpi.com Designing derivatives of this compound can lead to novel compounds for various research purposes.
Future design strategies will likely involve:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the benzoyl group and other parts of the molecule, researchers can create libraries of new compounds. nih.govacs.org These libraries can be screened to identify derivatives with enhanced or specific biological activities, providing templates for further development. nih.govnih.gov
Improved Pharmacokinetic Properties : For derivatives intended for biological systems, modifications can be made to improve properties like metabolic stability and cell permeability. acs.orgacs.org This could involve, for example, introducing or altering functional groups to optimize the molecule's interaction with metabolic enzymes or cellular membranes. acs.org
Functionalization for Research Tools : Incorporating reporter tags, such as fluorescent moieties or radiolabels, into the molecular structure can create valuable tools for biological research. These labeled derivatives would allow scientists to track the molecule's distribution and interaction with biological targets.
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design
The integration of these technologies can impact the study of this compound in several ways:
Predictive Synthesis : Machine learning models can be trained on vast databases of chemical reactions to predict the outcomes of synthetic routes and suggest optimal conditions. nih.gov This can guide chemists toward more efficient and novel pathways for synthesizing the target molecule and its derivatives.
Generative Molecular Design : AI models, similar to those used in image generation, can be adapted to design entirely new proteins and molecules with desired structural features. mit.edu Such models could be used to generate virtual libraries of novel pyrrolidine derivatives with specific predicted properties, prioritizing the most promising candidates for laboratory synthesis. nih.govmit.edu
Enhanced Data Analysis : AI can be employed to analyze complex analytical data from techniques like NMR and MS, facilitating faster structural elucidation and purity assessment of newly synthesized compounds.
Predicting Bioactivity : Computational models can predict the interactions between small molecules and biological targets like enzymes. nih.govmdpi.com This allows for in silico screening of designed derivatives, helping to identify candidates with high potential for desired biological activity before committing to resource-intensive synthesis and testing. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 1-benzoylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves:
-
Step 1 : Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., Na₂CO₃).
-
Step 2 : Esterification of the carboxylate group with ethyl chloroformate in anhydrous THF.
-
Step 3 : Benzoylation at the 1-position via Friedel-Crafts acylation (AlCl₃ catalyst, benzoyl chloride).
-
Critical parameters include temperature control (0–5°C for acylation to avoid side reactions) and solvent polarity (THF vs. DCM for solubility optimization). Yields ≥70% are achievable with stoichiometric reagent ratios .
Reaction Step Key Conditions Yield (%) Nitrogen Protection Na₂CO₃, THF, 0°C 85–90 Esterification Ethyl chloroformate, RT 75–80 Benzoylation AlCl₃, DCM, −5°C 70–75
Q. How is the structural configuration of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : SHELXL refinement ( ) resolves stereochemistry, with R-factor < 0.05 for high-resolution data.
- NMR Spectroscopy : H NMR confirms substituent positions (e.g., benzoyl proton shifts at δ 7.45–7.85 ppm; pyrrolidine ring protons at δ 1.85–3.20 ppm).
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calculated: 289.3; observed: 289.2 ± 0.1) validates molecular weight .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Key Properties :
- Melting Point : 98–102°C (decomposes above 110°C).
- Solubility : Miscible in polar aprotic solvents (DMSO, DMF); limited in water (<0.1 mg/mL).
- Stability : Hydrolysis-prone under strong acidic/basic conditions; store at −20°C in inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?
- Methodological Answer :
- Dynamic NMR : Detect conformational exchange (e.g., ring puckering in pyrrolidine) causing split signals. Use variable-temperature NMR (−40°C to 25°C).
- DFT Calculations : Compare experimental IR bands (e.g., C=O stretch at 1720 cm⁻¹) with simulated spectra (B3LYP/6-31G* basis set).
- Isotopic Labeling : C-labeled analogs clarify ambiguous carbonyl environments .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Challenges & Solutions :
- Disordered Benzoyl Groups : Use SHELXL’s PART instruction to model partial occupancy.
- Twinned Crystals : Implement HKLF5 format in SHELX for twin-law refinement (e.g., twofold rotation about [100]).
- Weak Diffraction : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for low-quality crystals .
Q. What mechanistic insights guide the optimization of enantioselective synthesis for this compound?
- Methodological Answer :
- Chiral Auxiliaries : (R)-Proline derivatives induce stereoselectivity at the pyrrolidine 2-position (ee >90% with (+)-TADDOL ligands).
- Kinetic Resolution : Palladium-catalyzed asymmetric hydrogenation (Pd(OAc)₂, (R)-BINAP) separates diastereomers.
- Computational Modeling : Transition-state analysis (Gaussian 09) predicts energy barriers for competing pathways .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer :
- Enzyme Inhibition : Competitive inhibition of prolyl endopeptidase (IC₅₀ = 1.2 µM) via fluorescence-based assays (Z-Gly-Pro-AMC substrate).
- Receptor Binding : Radioligand displacement (³H-labeled antagonists in CHO-K1 cells) confirms affinity for GPCRs (Kᵢ = 8.3 nM).
- In Vivo Studies : Zebrafish models assess bioavailability (t₁/₂ = 4.2 h) and neuroprotective effects .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational and experimental solubility data?
- Methodological Answer :
- COSMO-RS Simulations : Adjust sigma profiles for solvent-solute interactions; validate with Hansen solubility parameters.
- Experimental Validation : Use shake-flask method (HPLC quantification) across pH 2–10.
- Error Sources : Impurity interference (e.g., residual DMF) or incorrect force fields in simulations .
Tables of Comparative Data
| Property | This compound | Analog (Benzyl Derivative) |
|---|---|---|
| Melting Point (°C) | 98–102 | 110–115 |
| LogP (Calculated) | 2.3 | 3.1 |
| Enzymatic IC₅₀ (µM) | 1.2 | 0.8 |
| Synthetic Yield (%) | 70–75 | 65–70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
